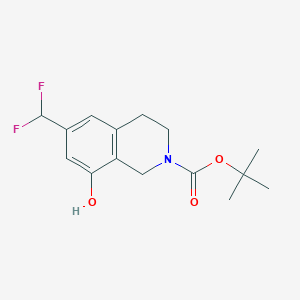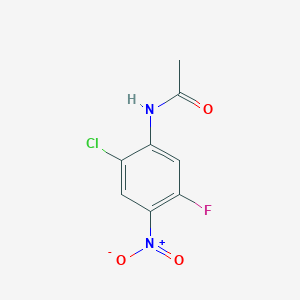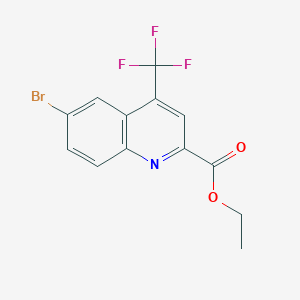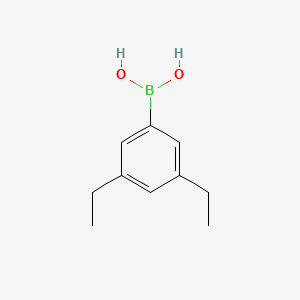
(3,5-Diethylphenyl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-diethylphenyl ring. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Diethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration or electrophilic trapping techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Diethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes various nucleophiles under mild conditions.
Major Products:
Oxidation: Produces borate esters or anhydrides.
Reduction: Yields boranes.
Substitution: Results in substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Diethylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,5-Diethylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations and biological interactions . In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- (3,5-Dimethylphenyl)boronic acid
- (3,5-Diphenylphenyl)boronic acid
- (3,5-Di-tert-butylphenyl)boronic acid
Comparison: (3,5-Diethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to (3,5-Dimethylphenyl)boronic acid, the diethyl substitution provides different steric and electronic properties, affecting its behavior in chemical reactions . Similarly, (3,5-Diphenylphenyl)boronic acid and (3,5-Di-tert-butylphenyl)boronic acid have distinct characteristics due to their larger substituents .
Eigenschaften
Molekularformel |
C10H15BO2 |
|---|---|
Molekulargewicht |
178.04 g/mol |
IUPAC-Name |
(3,5-diethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
MKLPRIKMGJFQPF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


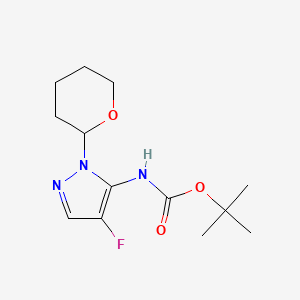
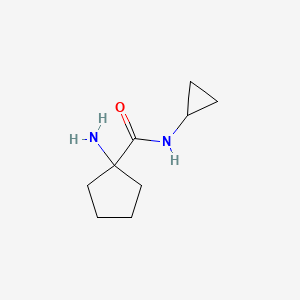


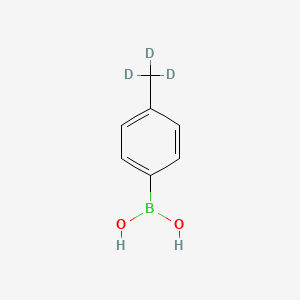


![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
